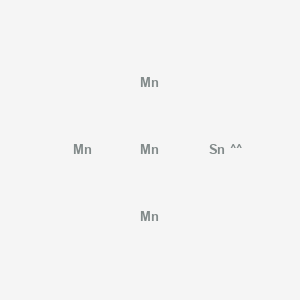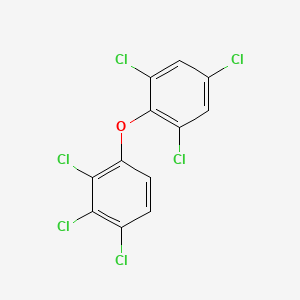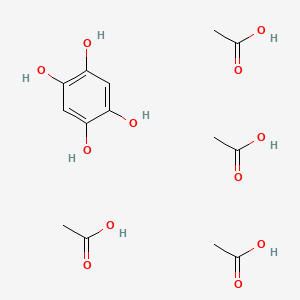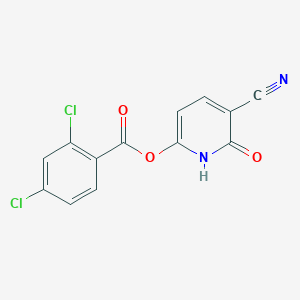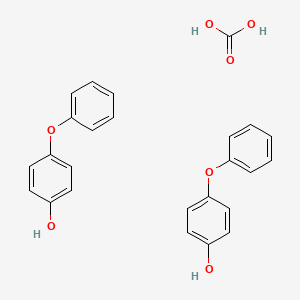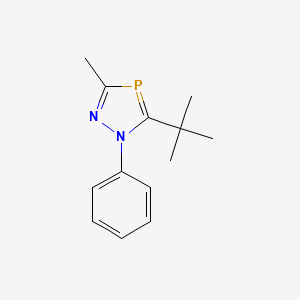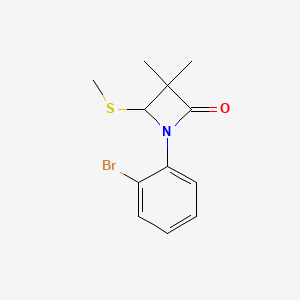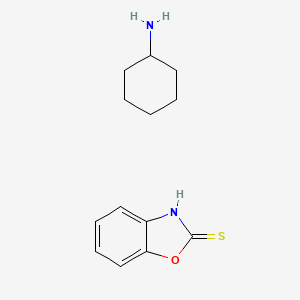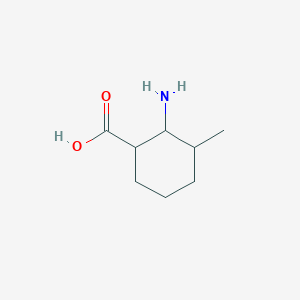
2-Amino-3-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methylcyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with an amino group at the second position, a methyl group at the third position, and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which assembles an alpha-amino acid from ammonia, cyanide, and an aldehyde . Another method involves the carboxylation of a Grignard reagent, which allows for the addition of a carbon atom and is not severely affected by steric hindrance .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting carboxylic acids to acyl halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Acyl halides or substituted amines.
Scientific Research Applications
2-Amino-3-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and influencing biochemical processes. For example, it may interact with neurotransmitter receptors in the brain, leading to anticonvulsant effects .
Comparison with Similar Compounds
- 1-Amino-3-methylcyclohexane-1-carboxylic acid
- 2-Amino-2-methylcyclohexane-1-carboxylic acid
- 1-Methyl-1-cyclohexanecarboxylic acid
Comparison: 2-Amino-3-methylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring. This structural arrangement influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to distinct properties and applications .
Properties
CAS No. |
106645-31-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-amino-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-3-2-4-6(7(5)9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11) |
InChI Key |
OBPLMAYWNWWLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)
